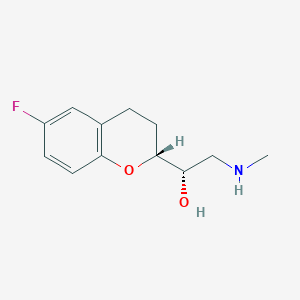
(S)-1-((R)-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol is a chiral compound with a unique structure that includes a fluorinated chroman ring and a methylaminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Chiral Resolution: The chiral centers can be introduced through asymmetric synthesis or chiral resolution techniques, often involving chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive molecules.
Biological Research: It is used as a tool compound to study the effects of fluorinated chroman derivatives on biological systems.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The fluorinated chroman ring may interact with receptor sites or enzymes, modulating their activity. The methylaminoethanol moiety can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6-Fluorochroman-2-yl derivatives: Compounds with similar chroman structures but different substituents.
Methylaminoethanol derivatives: Compounds with similar amino alcohol moieties but different aromatic rings.
Uniqueness
(S)-1-(®-6-Fluorochroman-2-yl)-2-(methylamino)ethan-1-ol is unique due to its specific combination of a fluorinated chroman ring and a chiral methylaminoethanol moiety. This combination imparts distinct physicochemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C12H16FNO2/c1-14-7-10(15)12-4-2-8-6-9(13)3-5-11(8)16-12/h3,5-6,10,12,14-15H,2,4,7H2,1H3/t10-,12+/m0/s1 |
Clé InChI |
LKOZQYFLELHJKQ-CMPLNLGQSA-N |
SMILES isomérique |
CNC[C@@H]([C@H]1CCC2=C(O1)C=CC(=C2)F)O |
SMILES canonique |
CNCC(C1CCC2=C(O1)C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


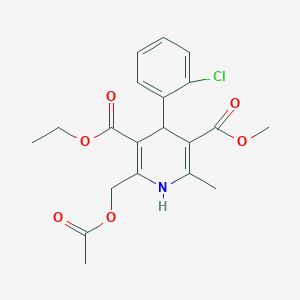

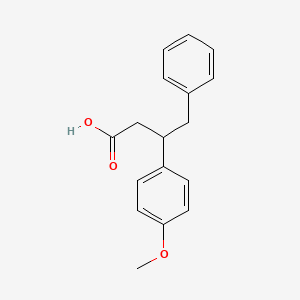
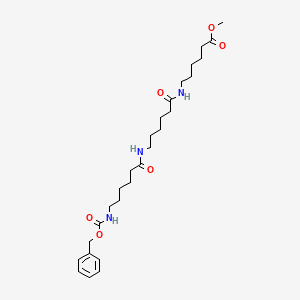
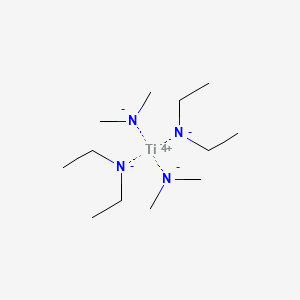
![1,6-dihydroxy-3-methyl-8-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B13839901.png)
![3-Amino-4-propan-2-yloxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13839905.png)
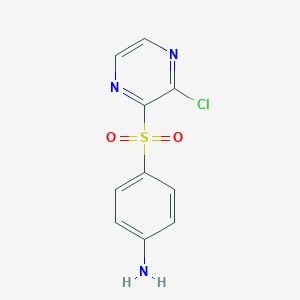
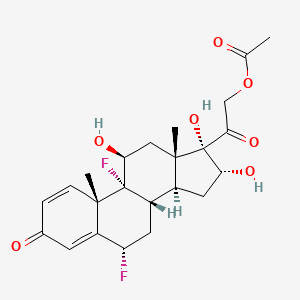
![3-[4-(4-Hydroxy-3,5-dinitrophenoxy)-3,5-diiodophenyl]-lactic Acid](/img/structure/B13839913.png)
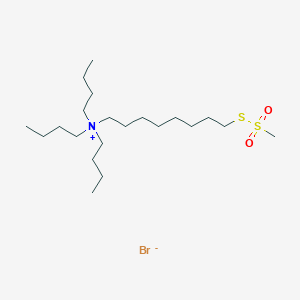
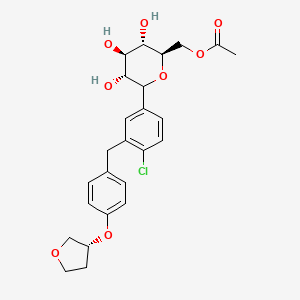

![2-[(2,5-Dichloropyrimidin-4-yl)amino]benzenesulfonyl chloride](/img/structure/B13839939.png)
